tert-Butyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

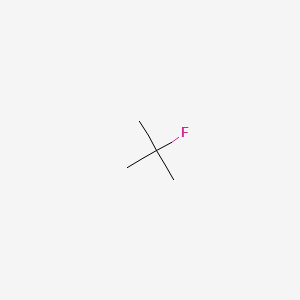

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZLBOYBDRGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059860 | |

| Record name | Propane, 2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-61-7 | |

| Record name | 2-Fluoro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl fluoride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Fluoride

Introduction

This compound (2-fluoro-2-methylpropane) is a fluorinated alkane that serves as a significant model compound in the study of organic reaction mechanisms, particularly nucleophilic substitution reactions.[1] Its unique structure, featuring a tertiary carbon bonded to a highly electronegative fluorine atom, imparts distinct physical and chemical properties that are of considerable interest to researchers in organic chemistry and drug development.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of its primary reaction pathway and synthetic workflow.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-2-methylpropane | [2][3][4] |

| Synonyms | t-butyl fluoride, 2-methyl-2-fluoropropane | [3][5] |

| CAS Number | 353-61-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₉F | [2][3][4][5][6][7] |

| Molecular Weight | 76.11 g/mol | [1][7] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, sweet, ether-like | [2] |

Physical Properties

| Property | Value | Reference |

| Density | 0.76 g/cm³ | [3] |

| Boiling Point | 12 °C to 28.40 °C | [2][7] |

| Melting Point | -77 °C | [7] |

| Vapor Pressure | 708 mmHg at 25°C | [3] |

| Refractive Index | 1.324 to 1.335 | [3][7] |

| Dipole Moment | 1.96 D | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Spectroscopic Data

| Technique | Key Features and Observations | Reference |

| Mass Spectrometry (MS) | Electron impact (EI) ionization leads to a molecular ion (M⁺·). A major peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation, [C(CH₃)₃]⁺, formed by the loss of a fluorine radical. | [1] |

| Infrared (IR) Spectroscopy | The C-F stretching vibration is a key feature, providing a direct measure of the C-F bond strength. The spectrum also shows vibrations for the methyl group C-H stretches and C-C skeletal vibrations. | [1] |

| ¹⁹F NMR Spectroscopy | The chemical shift is influenced by the electronic environment of the fluorine atom. Studies have used ¹⁹F NMR to calculate shielding and understand the contribution of molecular orbitals. | [8][9] |

Chemical Properties and Reactivity

Nucleophilic Substitution Reactions (Sₙ1)

Tertiary alkyl halides like this compound predominantly undergo nucleophilic substitution via the Sₙ1 mechanism.[1] This is due to the high stability of the tertiary carbocation intermediate that forms upon the departure of the leaving group.[1] Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group, the stability of the tert-butyl carbocation facilitates the Sₙ1 reaction.[1] Solvent polarity plays a crucial role, with polar solvents stabilizing the carbocation intermediate and accelerating the reaction rate.[1] The solvolysis of this compound has been a subject of intense study to understand transition states and solvent participation.[1]

Caption: Sₙ1 reaction pathway of this compound.

Elimination Reactions (E2)

While Sₙ1 is dominant, this compound can undergo E2 elimination reactions in the presence of a strong, sterically hindered base, such as potassium tert-butoxide.[1] The high electronegativity of fluorine increases the acidity of the β-hydrogens, which can favor elimination under appropriate conditions.[1] However, the strength of the C-F bond can make elimination a challenging process.[1]

Stability

The C-F bond in this compound is strong, contributing to the molecule's overall stability under normal conditions.[1] However, like many fluorinated compounds, its persistence in the environment is a consideration in its application.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a fluoride source.[1]

Methodology:

-

Reactants : tert-Butyl chloride or tert-butyl bromide is used as the starting material. The fluoride source can be potassium fluoride (KF) or silver fluoride (AgF).[1] Tetrabutylammonium fluoride (TBAF) is another effective, soluble source of fluoride ions.[1][10]

-

Solvent : The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent's role is to solubilize the reactants and stabilize the carbocation intermediate formed in the Sₙ1 pathway.[1]

-

Procedure :

-

The chosen tert-butyl halide and fluoride source are dissolved in the polar aprotic solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

The mixture is heated to facilitate the substitution reaction. The reaction temperature and time will depend on the specific reactants and solvent used.

-

The progress of the reaction can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.[1]

-

-

Work-up :

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The product is typically extracted from the reaction mixture using an organic solvent.

-

The organic layer is washed to remove any remaining salts or impurities.

-

Caption: Experimental workflow for synthesis and purification.

Purification

Purification of the crude product is essential to remove unreacted starting materials, solvent, and byproducts.

Methodology:

-

Fractional Distillation : Due to its low boiling point and high volatility, fractional distillation is the primary method for purifying this compound.[1][2]

-

Inert Atmosphere : The distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and minimize moisture, which can affect purity.[1]

-

Purity Analysis : The purity of the final product is typically confirmed by GC-MS or NMR spectroscopy to ensure the absence of acidic impurities and moisture.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[11] It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[11][12]

-

Handling : Work in a well-ventilated area or under a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Keep away from heat, sparks, and open flames.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant.[12]

Hazardous combustion products can include carbon oxides (CO, CO₂), hydrogen fluoride (HF), and fluorine.[12]

References

- 1. This compound | 353-61-7 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemnet.com [chemnet.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 353-61-7 [m.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl Fluoride from tert-Butyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tert-butyl fluoride from tert-butyl alcohol. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the available synthetic routes, complete with experimental protocols and comparative data. This document explores the use of key fluorinating agents, including Diethylaminosulfur Trifluoride (DAST), Olah's reagent, Yarovenko's reagent, and Tetrabutylammonium Fluoride (TBAF), detailing the reaction mechanisms and providing insights into process optimization.

Executive Summary

The conversion of tert-butyl alcohol to this compound is a fundamental transformation in organofluorine chemistry, a field of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. The tertiary nature of the alcohol substrate dictates that the reaction generally proceeds via an S(_N)1 mechanism, involving a stable tert-butyl carbocation intermediate. This guide presents a comparative analysis of four prominent methods for this synthesis, summarizing their reaction conditions, yields, and specific procedural details.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from tert-butyl alcohol, allowing for easy comparison of their efficacy and reaction conditions.

| Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Method 1 | Diethylaminosulfur Trifluoride (DAST) | Dichloromethane | -78 to rt | 1-2 h | Moderate |

| Method 2 | Olah's Reagent (HF-Pyridine) | Neat | 0 to rt | 1-3 h | High |

| Method 3 | Yarovenko's Reagent (ClFC=C(NEt₂)) | Neat or CH₂Cl₂ | rt | 1-2 h | Moderate |

| Method 4 | Tetrabutylammonium Fluoride (TBAF) | tert-Butanol | Reflux | 12-24 h | Good |

Method 1: Fluorination using Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used and commercially available reagent for the deoxofluorination of alcohols. The reaction with tert-butyl alcohol proceeds under mild conditions, but DAST is known to be thermally unstable and moisture-sensitive, requiring careful handling.

Experimental Protocol

A general procedure for the fluorination of an alcohol using DAST is as follows:

-

To a solution of the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1-1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Reaction Mechanism

The reaction of tert-butyl alcohol with DAST is believed to proceed through an S(N)1 pathway. The alcohol is first activated by DAST to form an intermediate alkoxyaminosulfur difluoride. This intermediate then dissociates to form a stable tert-butyl carbocation and a fluoride anion, which subsequently combine to yield the final product.[1][2]

Caption: Reaction mechanism of tert-butyl alcohol with DAST.

Method 2: Fluorination using Olah's Reagent

Olah's reagent, a complex of hydrogen fluoride and pyridine (typically 70:30 w/w), is a highly effective and stable source of nucleophilic fluoride for the conversion of alcohols to alkyl fluorides.[3] The reaction with tert-butyl alcohol is generally high-yielding.

Experimental Protocol

A representative procedure for the fluorination of a tertiary alcohol using Olah's reagent is as follows:

-

In a polyethylene or Teflon flask, dissolve the tert-butyl alcohol (1.0 eq) in Olah's reagent (excess) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

-

Monitor the reaction by GC or NMR.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a low-boiling point solvent such as pentane or diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain this compound.

Reaction Mechanism

The fluorination of tert-butyl alcohol with Olah's reagent follows a classic S(_N)1 mechanism. The alcohol is protonated by the highly acidic HF-pyridine complex, forming a good leaving group (water). Subsequent loss of water generates the stable tert-butyl carbocation, which is then attacked by the fluoride ion from the reagent to give the product.

Caption: S(_N)1 mechanism for the fluorination of tert-butyl alcohol with Olah's reagent.

Method 3: Fluorination using Yarovenko's Reagent

Yarovenko's reagent (2-chloro-1,1,2-trifluoro-N,N-diethylamine) is another effective reagent for the conversion of alcohols to alkyl fluorides. It is prepared from the reaction of chlorotrifluoroethylene with diethylamine.

Experimental Protocol

A general procedure for the fluorination of an alcohol with Yarovenko's reagent is as follows:

-

To the tert-butyl alcohol (1.0 eq), add Yarovenko's reagent (1.1-1.2 eq) either neat or in an inert solvent like dichloromethane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction is often exothermic, and cooling may be required initially.

-

Monitor the reaction progress by GC or NMR.

-

Upon completion, the product can be isolated by direct distillation from the reaction mixture.

-

Alternatively, the reaction mixture can be diluted with an inert solvent and washed with water and sodium bicarbonate solution to remove byproducts before distillation.

Reaction Mechanism

The mechanism of fluorination with Yarovenko's reagent involves the initial formation of an intermediate by the reaction of the alcohol with the reagent. This is followed by an intramolecular nucleophilic attack of the fluoride, proceeding through a likely S(_N)1 pathway for a tertiary alcohol, to yield the alkyl fluoride and N,N-diethyl-2-chloro-2-fluoroacetamide as a byproduct.

Caption: Reaction pathway for the fluorination of tert-butyl alcohol with Yarovenko's reagent.

Method 4: Fluorination using Tetrabutylammonium Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) is a convenient and soluble source of fluoride ions. For the fluorination of alcohols, particularly tertiary alcohols, the use of a complex of TBAF with tert-butyl alcohol, such as TBAF(tBuOH)₄, has been shown to be effective in reducing elimination side products.[4][5][6][7]

Experimental Protocol

A potential procedure for the fluorination of tert-butyl alcohol using a TBAF-based system is as follows:

-

Prepare the TBAF(tBuOH)₄ complex by dissolving anhydrous TBAF in excess tert-butyl alcohol and removing the excess alcohol under reduced pressure.

-

Alternatively, use a commercially available solution of TBAF in THF and add excess tert-butyl alcohol.

-

Heat the mixture of tert-butyl alcohol and the TBAF reagent to reflux for an extended period (12-24 hours).

-

Monitor the reaction by GC or NMR.

-

After cooling, dilute the reaction mixture with a non-polar solvent like pentane and wash with water to remove the TBAF salts.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and carefully distill to isolate the volatile this compound.

Reaction Mechanism

The reaction likely proceeds via an S(_N)1 mechanism. The hydroxyl group of tert-butyl alcohol is a poor leaving group. In this system, it is proposed that the fluoride ion, coordinated with tert-butyl alcohol molecules, acts as a base to deprotonate another molecule of tert-butyl alcohol, forming tert-butoxide. The tert-butoxide can then activate the starting alcohol for substitution. Alternatively, direct displacement of the hydroxyl group by fluoride under forcing conditions may occur, facilitated by the high concentration of both reactants. The hydrogen bonding network of the TBAF(tBuOH)₄ complex is believed to play a crucial role in enhancing the nucleophilicity of the fluoride ion while minimizing its basicity, thus suppressing the competing E2 elimination pathway.[8]

Caption: Proposed S(_N)1 pathway for the TBAF-mediated fluorination of tert-butyl alcohol.

Conclusion

The synthesis of this compound from tert-butyl alcohol can be achieved through various methods, each with its own set of advantages and challenges. The choice of reagent and reaction conditions should be guided by factors such as desired yield, scalability, cost, and safety considerations. Olah's reagent generally provides high yields, while DAST offers a milder alternative, albeit with handling precautions. Yarovenko's reagent is also effective but may be less readily available. The use of TBAF, particularly as a complex with tert-butyl alcohol, presents a promising approach for minimizing elimination byproducts, which is a common issue in the reactions of tertiary alcohols. This guide provides the necessary foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the synthesis of this important fluorinated building block.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inha.elsevierpure.com [inha.elsevierpure.com]

- 7. SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

tert-butyl fluoride CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core identification and property data for tert-Butyl Fluoride, a key organofluorine compound.

Physicochemical Properties

The fundamental physicochemical data for this compound (also known as 2-fluoro-2-methylpropane) are summarized below. These identifiers are essential for regulatory submissions, database searches, and procurement.

| Property | Value | Source |

| CAS Number | 353-61-7 | [1][2][3][4][5] |

| Molecular Formula | C₄H₉F | [1][3][4][5] |

| Molecular Weight | 76.11 g/mol | [2][4][5][6] |

| 76.112663 g/mol | [1] | |

| 76.1127 g/mol | [3] | |

| Synonyms | 2-fluoro-2-methylpropane, t-butyl fluoride | [3][6] |

Compound Identification Workflow

The logical relationship between the common name of the compound and its primary chemical identifiers is crucial for accurate documentation and research. The following diagram illustrates this workflow.

References

Spectroscopic Profile of Tert-Butyl Fluoride: An In-depth ¹H and ¹⁹F NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl fluoride. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where the characterization of fluorinated organic molecules is critical. This document details the key NMR parameters, experimental protocols for data acquisition, and visual representations of the underlying spectroscopic principles.

¹H and ¹⁹F NMR Spectroscopic Data

The NMR spectroscopic parameters for this compound are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | 1.28 ppm |

| Multiplicity | Doublet |

| Coupling Constant (³JHF) | 20.2 Hz |

| Integration | 9H |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | -148.5 ppm |

| Multiplicity | Decet |

| Coupling Constant (³JHF) | 20.2 Hz |

| Integration | 1F |

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra for the volatile compound this compound requires careful sample preparation and instrument parameterization. The following protocols provide a general framework for obtaining reliable data.

General Sample Preparation for a Volatile Liquid

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble and that has a boiling point significantly higher than that of the analyte to minimize evaporation. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

-

Concentration: Prepare a dilute solution of this compound in the chosen deuterated solvent. For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹⁹F nucleus, a higher concentration may be beneficial, though modern spectrometers can often acquire good data at similar concentrations.

-

NMR Tube: Use a standard 5 mm NMR tube. Given the volatility of this compound (boiling point: 12-13 °C), it is crucial to securely cap the NMR tube to prevent evaporation and changes in concentration during the experiment. For extended measurements or variable temperature studies, a sealed NMR tube may be necessary.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal or external standard is trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆).

¹H NMR Data Acquisition Protocol

-

Spectrometer Setup: Tune and match the NMR probe for the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, should be adequate to cover the expected chemical shift range and the solvent peak.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals.

-

¹⁹F NMR Data Acquisition Protocol

-

Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency.

-

Locking and Shimming: Maintain the lock on the deuterium signal of the solvent from the ¹H setup. Re-shimming may be necessary for optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used. For observing the ¹H-¹⁹F coupling, a proton-coupled ¹⁹F spectrum should be acquired.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 16-64 scans may be required depending on the concentration.

-

Spectral Width (sw): The chemical shift range for organofluorine compounds is large. A spectral width of at least 250 ppm is recommended to ensure all signals are captured.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to the appropriate fluorine standard.

-

Integrate the signals.

-

Visualizations

The following diagrams illustrate the key concepts and workflows relevant to the NMR analysis of this compound.

The SN1 Solvolysis of Tert-Butyl Fluoride: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SN1 solvolysis mechanism of tert-butyl fluoride. While quantitative kinetic data for this compound is less prevalent in the literature compared to its heavier halide counterparts, this document extrapolates from the well-established principles of SN1 reactions and comparative data from other tert-butyl halides to offer a thorough understanding of its expected behavior. This guide covers the core mechanistic principles, the influence of solvent effects, detailed experimental protocols for kinetic analysis, and a comparative look at the solvolysis rates of other tert-butyl halides.

The SN1 Solvolysis Mechanism

The solvolysis of this compound in a protic solvent, such as a mixture of ethanol and water, is anticipated to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process involving the formation of a carbocation intermediate.

Step 1: Ionization (Rate-Determining Step)

The first and rate-determining step involves the slow ionization of the this compound to form a stable tertiary carbocation and a fluoride ion. The high polarity of the solvent is crucial in stabilizing the resulting ions.[1][2]

Step 2: Nucleophilic Attack

The second step is a fast nucleophilic attack on the carbocation by a solvent molecule (either water or ethanol). This is followed by a rapid deprotonation to yield the final substitution products, tert-butanol and tert-butyl ethyl ether.

The overall reaction rate is independent of the nucleophile concentration and is solely dependent on the concentration of the substrate, this compound.[3][4] The reaction can be represented as:

(CH₃)₃C-F + SOH → (CH₃)₃C-OS + HF (where SOH is the solvent)

Logical Relationship of the SN1 Solvolysis Pathway

Caption: The SN1 solvolysis mechanism of this compound.

Quantitative Data Presentation

Table 1: Rate Constants (k) for the Solvolysis of Tert-Butyl Halides at 25°C

| Solvent | Dielectric Constant (ε) | log(k/k₀) for t-BuCl | log(k/k₀) for t-BuBr | log(k/k₀) for t-BuI |

| 100% Ethanol | 24.3 | -2.85 | -1.78 | -0.89 |

| 90% Ethanol-Water | 31.8 | -1.48 | -0.73 | -0.11 |

| 80% Ethanol-Water | 39.1 | 0.00 | 0.00 | 0.00 |

| 70% Ethanol-Water | 46.1 | 1.14 | 0.58 | 0.08 |

| 60% Ethanol-Water | 52.8 | 2.05 | 1.05 | 0.15 |

| 50% Ethanol-Water | 58.9 | 2.80 | 1.45 | 0.22 |

| 40% Ethanol-Water | 64.8 | 3.42 | 1.80 | 0.28 |

| 100% Water | 78.5 | 4.92 | 2.65 | 0.40 |

| 97% TFE-Water | - | - | - | - |

| 97% HFIP-Water | - | - | - | - |

Data extrapolated and compiled from multiple sources for illustrative purposes.[5][6]

Activation Parameters

The activation energy (Ea) for the solvolysis of tert-butyl chloride in 80% ethanol-water is approximately 23.9 kcal/mol.[7] Due to the stronger C-F bond, the activation energy for this compound is expected to be significantly higher.

Experimental Protocols

The following is a detailed methodology for monitoring the kinetics of the SN1 solvolysis of this compound. This protocol is adapted from established procedures for tert-butyl chloride.[7][8]

Objective:

To determine the first-order rate constant and activation energy for the solvolysis of this compound in an ethanol-water solvent system.

Materials:

-

This compound

-

Absolute ethanol

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

-

Phenolphthalein indicator

-

Constant temperature water bath

-

Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

-

Solvent Preparation: Prepare the desired ethanol-water solvent mixture (e.g., 80:20 v/v) by accurately measuring the required volumes of absolute ethanol and deionized water.

-

Reaction Initiation:

-

Place a known volume of the solvent mixture in a large Erlenmeyer flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.

-

Initiate the reaction by adding a small, precise amount of this compound to the solvent. Start a stopwatch immediately upon addition.

-

-

Monitoring the Reaction:

-

At regular time intervals (e.g., every 10-15 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of cold acetone.

-

Add a few drops of phenolphthalein indicator to the quenched sample.

-

Titrate the generated hydrofluoric acid (HF) with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.

-

Safety Note: Hydrofluoric acid is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including neoprene gloves, a lab coat, and safety goggles.

-

-

Infinity Titration: To determine the initial concentration of the this compound, an "infinity" sample is prepared. A separate aliquot of the reaction mixture is heated in a sealed container to drive the reaction to completion. After cooling, this sample is titrated in the same manner as the others.

-

Data Analysis:

-

The concentration of HF at each time point is calculated from the volume of NaOH used in the titration.

-

The rate constant (k) is determined by plotting ln([t-BuF]₀ - [HF]t) versus time, where [t-BuF]₀ is the initial concentration and [HF]t is the concentration at time t. The slope of this line will be -k.

-

-

Determination of Activation Energy: The experiment is repeated at several different temperatures (e.g., 25°C, 35°C, and 45°C). The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T (in Kelvin). The slope of this line is -Ea/R, where R is the gas constant.

Experimental Workflow Diagram

Caption: Workflow for the kinetic study of this compound solvolysis.

References

- 1. 837. The kinetics of the solvolysis of t-butyl chloride, bromide, and iodide in methanol–water solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]

- 4. studylib.net [studylib.net]

- 5. This compound | 353-61-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Decomposition of tert-Butyl Fluoride

Introduction

This compound ((CH₃)₃CF), a tertiary alkyl fluoride, serves as a valuable model compound for studying reaction mechanisms in organofluorine chemistry. The exceptional strength of the carbon-fluorine bond imparts significant stability to the molecule. However, under specific energetic conditions, this compound undergoes decomposition, primarily through a unimolecular elimination reaction. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, presenting key quantitative data, detailed experimental protocols for its thermal decomposition, and a visualization of the decomposition mechanism.

Data Presentation

A summary of the key physical, kinetic, and thermochemical data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉F |

| Molecular Weight | 76.11 g/mol [1][2] |

| Boiling Point | 12 °C[2][3] |

| Melting Point | -77 °C[2][3] |

| Density | 0.753 g/mL[2][3] |

| Appearance | Colorless liquid[4] |

Table 2: Kinetic Data for the Thermal Decomposition of this compound

| Parameter | Value | Temperature Range (°C) |

| Arrhenius Equation | k = 10¹³⁹⁶ exp(-50400/RT) s⁻¹ | 329–370[5] |

| Activation Energy (Ea) | 50.4 ± 0.9 kcal/mol | 329–370[5] |

| Pre-exponential Factor (A) | 10¹³⁹⁶ s⁻¹ | 329–370[5] |

| Reaction Order | First-order | 329–370[5] |

Table 3: Thermochemical Data for this compound

| Property | Value (kcal/mol) |

| Standard Enthalpy of Formation (ΔHᵣ°) | -86.0 ± 2.0 |

| C-F Bond Dissociation Energy (BDE) | ~115 |

Experimental Protocols

The primary method for studying the decomposition of this compound is gas-phase pyrolysis. The following protocol outlines the key steps involved in such an experiment.

Gas-Phase Pyrolysis of this compound in a Flow System

Objective: To determine the kinetics and mechanism of the thermal decomposition of this compound.

Apparatus:

-

A flow system consisting of a reactant reservoir, a flow meter, a pre-heater, a reactor (typically a quartz or Pyrex tube) housed in a tube furnace, a pressure measurement device (manometer), a cold trap, and a connection to a vacuum line and analytical instrumentation (e.g., gas chromatograph-mass spectrometer, GC-MS).

-

Temperature controller for the furnace.

-

Vacuum pump.

Procedure:

-

System Preparation: The entire flow system is evacuated to a low pressure to remove air and any residual gases. The system is then leak-tested.

-

Reactant Introduction: A sample of this compound is vaporized from the reservoir and introduced into the flow system at a controlled rate, measured by the flow meter.

-

Pre-heating: The gaseous this compound is passed through a pre-heater to ensure it reaches the desired reaction temperature before entering the reactor.

-

Decomposition Reaction: The heated gas flows through the reactor, which is maintained at a constant temperature (e.g., within the 329–370 °C range). The residence time in the reactor is controlled by the flow rate and the reactor volume.

-

Product Collection and Analysis: The gas mixture exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products and any unreacted this compound. The non-condensable products can be collected separately.

-

Analysis: The composition of the product mixture is analyzed using techniques such as GC-MS to identify and quantify the decomposition products. The pressure change in the system can also be monitored to follow the reaction progress.

-

Data Analysis: The rate constants are determined at various temperatures by analyzing the extent of decomposition as a function of residence time. An Arrhenius plot is then constructed by plotting ln(k) versus 1/T to determine the activation energy (Ea) and the pre-exponential factor (A).

Mandatory Visualization

Decomposition Pathway of this compound

The thermal decomposition of this compound proceeds through a unimolecular elimination (E1) mechanism. The primary products are isobutylene and hydrogen fluoride.

References

- 1. chemnet.com [chemnet.com]

- 2. This compound [stenutz.eu]

- 3. t-butyl fluoride [stenutz.eu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Insights into the Structure of Tert-Butyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of tert-butyl fluoride, derived from both experimental data and quantum chemical calculations. By presenting a comprehensive overview of its geometric parameters and vibrational frequencies, this document aims to serve as a valuable resource for researchers in computational chemistry, drug design, and related scientific fields where understanding molecular structure is paramount.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined through a combination of experimental techniques and theoretical modeling. Microwave spectroscopy and gas-phase electron diffraction have provided crucial experimental data, which in turn have been used to validate and refine computational models.

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's geometry. These computational approaches are essential for obtaining a complete set of structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Below are tables summarizing the key geometric parameters of this compound, comparing experimental findings with theoretical predictions.

Table 1: Calculated and Experimental Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Calculated (Å) | Experimental (Å) |

| C-C | C | C | Data not found | Data not found |

| C-F | C | F | Data not found | 1.38 ± 0.02[1] |

| C-H | C | H | Data not found | Data not found |

Table 2: Calculated and Experimental Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated (°) | Experimental (°) |

| C-C-C | C | C | C | Data not found | 111.5 ± 2[1] |

| C-C-F | C | C | F | Data not found | 108 ± 1.5[1] |

| H-C-H | H | C | H | Data not found | Data not found |

Table 3: Calculated Dihedral Angles of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated (°) |

| F-C-C-H | F | C | C | H | Data not found |

Note: The absence of calculated data in the tables indicates that specific values were not found in the surveyed literature. Further targeted computational studies would be required to populate these fields.

Vibrational Frequencies

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful tool for probing the dynamic nature of molecular structures. The vibrational frequencies of this compound correspond to the various modes of atomic motion within the molecule, such as bond stretching and angle bending. These frequencies are characteristic of the molecule's structure and bonding.

Theoretical calculations of vibrational frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. A comparison between calculated and experimental frequencies serves as a stringent test of the accuracy of the computational model.

Table 4: Calculated and Experimental Vibrational Frequencies of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-F Stretch | Data not found | Data not found |

| C-C Stretch | Data not found | Data not found |

| CH₃ Asymmetric Stretch | Data not found | Data not found |

| CH₃ Symmetric Stretch | Data not found | Data not found |

| CH₃ Asymmetric Deformation | Data not found | Data not found |

| CH₃ Symmetric Deformation (umbrella) | Data not found | Data not found |

| CH₃ Rock | Data not found | Data not found |

| C-C-C Bend | Data not found | Data not found |

| C-C-F Bend | Data not found | Data not found |

| CH₃ Torsion | Data not found | Data not found |

Note: Specific calculated and experimental vibrational frequencies for this compound were not available in the reviewed literature. The table serves as a template for future studies.

Methodologies

A combination of experimental and computational methods is essential for a thorough understanding of molecular structure.

Experimental Protocols

-

Microwave Spectroscopy: This technique measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, highly accurate rotational constants can be determined. The rotational constant, B₀, for this compound in its ground vibrational state has been reported as 4712.15 Mc/sec.[2] This constant is inversely related to the molecule's moment of inertia and provides crucial information for determining its geometry.

-

Gas-Phase Electron Diffraction: In this method, a beam of high-energy electrons is scattered by the molecules in a gas. The resulting diffraction pattern provides information about the internuclear distances within the molecule. For this compound, electron diffraction studies have yielded a C-F bond distance of 1.38 ± 0.02 Å and a C-C-C bond angle of 111.5° ± 2°.[1]

Computational Protocols

-

Geometry Optimization: Quantum chemical calculations typically begin with a geometry optimization procedure. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Common methods include Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory). A suitable basis set, which describes the atomic orbitals, is chosen for these calculations (e.g., 6-31G*, cc-pVTZ).

-

Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide the harmonic vibrational frequencies of the molecule. An absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Logical Workflow for Quantum Chemical Calculation

The following diagram illustrates the typical workflow for a quantum chemical calculation of the structure of a molecule like this compound.

This guide has synthesized the available experimental data and outlined the standard computational methodologies for determining the structure of this compound. While some experimental parameters have been established, a comprehensive set of calculated geometric and vibrational data remains an area for future research. The presented framework and data tables provide a solid foundation for such investigations.

References

An In-depth Technical Guide to the Solubility of tert-Butyl Fluoride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl fluoride in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility based on physicochemical principles and comparative data from its structural analogs, tert-butyl chloride and tert-butyl bromide. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound and Its Solubility

This compound ((CH₃)₃CF) is a fluorinated alkane that, due to its tertiary structure, exhibits notable chemical reactivity and specific physical properties. Understanding its solubility is crucial for its application as a reagent or solvent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible.[1] this compound has a polar carbon-fluorine bond, but the overall molecule has a significant nonpolar character due to the three methyl groups. This structure dictates its solubility behavior in various organic solvents. Haloalkanes, in general, tend to dissolve in organic solvents because the new intermolecular attractions that form between the haloalkane and solvent molecules are comparable in strength to the forces broken within the separate solute and solvent.[1][2]

Expected Solubility in Common Organic Solvents

Based on the behavior of analogous tert-butyl halides, this compound is expected to be readily soluble in a wide range of common organic solvents.

-

Alcohols (e.g., Methanol, Ethanol): this compound is anticipated to be soluble in alcohols. However, it is important to note that solvolysis, a reaction where the solvent acts as a nucleophile, can occur, especially in protic solvents like alcohols.[3][4]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): High solubility is expected in ethereal solvents due to their ability to engage in dipole-dipole interactions and their overall nonpolar character, which is compatible with the alkyl groups of this compound.

-

Ketones (e.g., Acetone): Good solubility is predicted in ketonic solvents like acetone.[5]

-

Esters (e.g., Ethyl Acetate): Miscibility is likely with ester solvents.[3]

-

Hydrocarbons (e.g., Hexane, Toluene): this compound should be highly soluble in hydrocarbon solvents, both aliphatic and aromatic, due to the predominance of van der Waals forces.[6]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Excellent solubility is expected in other halogenated solvents.[3]

-

Water: Similar to other tert-butyl halides, this compound is expected to have very low solubility in water.[4][7]

Comparative Data of tert-Butyl Halides

While specific quantitative solubility data for this compound is scarce, the properties of its heavier halogen analogs provide a useful reference point. The following table summarizes key physical properties and qualitative solubility information for tert-butyl chloride and tert-butyl bromide.

| Property | tert-Butyl Chloride | tert-Butyl Bromide |

| Molecular Formula | C₄H₉Cl | C₄H₉Br |

| Molar Mass | 92.57 g/mol | 137.02 g/mol |

| Boiling Point | 51-52 °C | 73.3 °C |

| Density | 0.851 g/mL | 1.2125 g/cm³ |

| Water Solubility | Sparingly soluble; slowly hydrolyzes.[4] | Insoluble.[7][8] |

| Organic SolventSolubility | Miscible with alcohol and ether.[4] Soluble in organic solvents. | Highly soluble in organic solvents such as alcohols, ethers, and benzene.[5][7][9] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a volatile liquid or gas-like compound in a liquid solvent.

4.1. Volumetric Method

This method is suitable for determining the solubility of a gas in a liquid by measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

-

Principle: A known volume of the solvent is brought into contact with a known volume of the gaseous solute in a thermostated apparatus. The system is allowed to reach equilibrium, and the change in the gas volume indicates the amount of gas dissolved.

-

Apparatus: A gas burette, an equilibrium vessel, a pressure transducer, and a temperature-controlled bath.

-

Procedure:

-

The apparatus is evacuated.

-

A precisely measured volume of the degassed solvent is introduced into the equilibrium vessel.

-

The gaseous solute (this compound, which is volatile) is introduced into the gas burette at a known temperature and pressure.

-

The gas is brought into contact with the solvent, and the mixture is agitated until equilibrium is reached (i.e., no further change in pressure or volume).

-

The final volume of the gas is recorded. The difference between the initial and final volumes, after accounting for the vapor pressure of the solvent, gives the volume of gas dissolved.

-

4.2. Gas Chromatography (GC) Method

Gas chromatography can be used to determine the solubility of volatile compounds in non-volatile solvents.

-

Principle: The retention time of the solute in a GC column where the stationary phase is the solvent of interest is related to its solubility.

-

Apparatus: A gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID), a column packed with a solid support coated with the non-volatile solvent, a gas-tight syringe for injection.

-

Procedure:

-

The GC column is prepared by coating a solid support with the liquid solvent.

-

The column is installed in the GC oven, and the temperature is set and maintained.

-

A carrier gas (e.g., helium, nitrogen) is passed through the column at a constant flow rate.

-

A known amount of this compound vapor is injected into the GC.

-

The retention time of the this compound peak is measured.

-

The solubility, often expressed as a partition coefficient or Henry's Law constant, can be calculated from the retention time, the amount of solvent on the column, and the carrier gas flow rate.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for a researcher to select an appropriate solvent for a reaction or process involving this compound, including the steps for experimental solubility determination when precise values are needed.

Caption: Logical workflow for selecting a suitable solvent for applications involving this compound.

Conclusion

References

- 1. quora.com [quora.com]

- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 3. tert-Butyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tert-butyl fluoride, with a specific focus on the carbon-fluorine (C-F) stretching frequency. This information is critical for the structural elucidation and characterization of fluorinated organic molecules, a class of compounds with increasing importance in the pharmaceutical and materials science industries.

Introduction to C-F Stretching Vibration

The carbon-fluorine bond is the most polarized single bond in organic chemistry, leading to a strong dipole moment. Consequently, the C-F stretching vibration in an infrared spectrum typically results in a strong absorption band. The position of this band is sensitive to the electronic environment of the C-F bond, making it a valuable diagnostic tool. Generally, the C-F stretching frequency is observed in the range of 1000-1400 cm⁻¹ in the infrared spectrum.

C-F Stretching Frequency in this compound

Based on data from various organofluorine compounds, the C-F stretching vibration in this compound is predicted to be a strong band located in the typical region of 1000-1200 cm⁻¹ . It is important to note that the presence of the bulky tert-butyl group can influence the exact position of this absorption.

Tabulated Spectroscopic Data

For comparative purposes, the vibrational frequencies of related molecules are presented below.

| Molecule | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Methyl Fluoride | C-F stretch (a1) | 1049 | |

| Tert-Butyl Chloride | C-Cl stretch | ~580-780 | [1] |

Experimental Protocols for Infrared Spectroscopy of Alkyl Halides

The determination of the C-F stretching frequency in this compound would typically be carried out using Fourier Transform Infrared (FTIR) spectroscopy. Given that this compound is a gas at room temperature, a gas-phase IR spectrum is the most appropriate method for obtaining a high-resolution spectrum free from intermolecular interactions that occur in the liquid or solid state.

Gas-Phase FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify the C-F stretching frequency.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Gas cell with IR-transparent windows (e.g., KBr or NaCl)

-

Vacuum line and manifold for sample handling

-

Pressure gauge

-

Sample of pure this compound

Procedure:

-

Preparation of the Gas Cell: The gas cell is first evacuated to remove any atmospheric gases (e.g., water vapor, carbon dioxide) that have strong IR absorptions and could interfere with the spectrum of the sample.

-

Background Spectrum: A background spectrum of the evacuated gas cell is recorded. This spectrum contains information about the instrument's response and any residual atmospheric absorptions, which will be subtracted from the sample spectrum.

-

Sample Introduction: A small amount of this compound vapor is introduced into the gas cell from a sample cylinder via the vacuum line. The pressure of the gas in the cell is carefully monitored to ensure an optimal concentration for measurement.

-

Sample Spectrum: The infrared spectrum of the this compound sample is recorded. The FTIR spectrometer passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light that is transmitted at each frequency.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of this compound.

-

Analysis: The resulting spectrum is analyzed to identify the various vibrational modes of the molecule. The strong absorption band in the 1000-1200 cm⁻¹ region is assigned to the C-F stretching vibration.

Logical Relationships in IR Spectroscopy of this compound

The relationship between the molecular structure of this compound and its characteristic C-F stretching frequency can be visualized as a logical workflow. This process involves the interaction of infrared radiation with the molecule, leading to the excitation of specific vibrational modes that are dictated by the molecule's geometry and bond properties.

Caption: Workflow of Infrared Spectroscopy for the determination of C-F stretching frequency in this compound.

This diagram illustrates that when infrared radiation interacts with a sample of this compound, the energy is absorbed at specific frequencies corresponding to the molecule's vibrational modes. The most prominent of these for the C-F bond is the stretching vibration. The transmitted radiation is measured by a detector, which generates the infrared spectrum. Analysis of this spectrum allows for the identification of the characteristic C-F stretching frequency.

References

Methodological & Application

Application Notes and Protocols: The Role of tert-Butyl Moieties in Enhancing Nucleophilic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Nucleophilic fluorination is a primary method for forming carbon-fluorine bonds. While various fluoride salts are available, their efficacy is often hampered by low solubility, high basicity, and strong solvation, which deactivates the fluoride ion. This document details the application and protocols for utilizing reagents and catalyst systems incorporating tert-butyl groups, which have been instrumental in overcoming these challenges. Specifically, it focuses on the use of tert-butanol as a co-solvent and in the formulation of advanced fluorinating agents like tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride (TBAF(tBuOH)₄) and tri-(tert-butanol)-methylammonium (TBMA) salts as phase-transfer catalysts, particularly in the context of SN2, SNAr, and radiofluorination reactions.

Key Applications

The incorporation of tert-butyl groups, primarily through tert-butanol, serves to modulate the reactivity of the fluoride anion, enhancing its nucleophilicity while mitigating its basicity. This leads to cleaner reactions with higher yields and fewer elimination byproducts.

-

Enhanced Nucleophilicity of Fluoride: tert-Butanol forms hydrogen bonds with the fluoride anion, creating a "naked" or less-solvated fluoride ion that is more reactive in nucleophilic substitution reactions.

-

Suppression of Elimination Reactions: The attenuated basicity of fluoride when complexed with tert-butanol reduces the prevalence of E2 elimination side reactions, which are often competitive with SN2 substitutions, especially with secondary alkyl halides.[1]

-

Improved Solubility and Handling: Reagents like TBAF(tBuOH)₄ are crystalline, non-hygroscopic solids that are more soluble in organic solvents compared to anhydrous TBAF, making them easier to handle.[1]

-

Facilitating Radiofluorination: In the synthesis of PET tracers, TBMA-I has been shown to be an effective phase-transfer catalyst for the introduction of 18F, allowing for elution with methanol and omitting the need for azeotropic drying.[2]

Quantitative Data Summary

The following tables summarize the performance of tert-butanol-mediated and tert-butyl-containing fluorinating agents in various nucleophilic fluorination reactions.

Table 1: Nucleophilic Fluorination of Alkyl Halides using TBAF in tert-Amyl Alcohol [3]

| Substrate | Product | Yield (%) |

| 1-bromooctane | 1-fluorooctane | >95 |

| 1-iodooctane | 1-fluorooctane | >95 |

| 1-bromo-3-phenylpropane | 1-fluoro-3-phenylpropane | >95 |

| 1-bromo-4-phenoxybutane | 1-fluoro-4-phenoxybutane | >95 |

Table 2: 18F-Fluorination of 1,3-ditosylpropane using TBMA-I as a Phase-Transfer Catalyst [2][4]

| Solvent System | Radiochemical Yield (RCY) (%) |

| CH₃CN | 20 |

| CH₃CN / t-BuOH (9:1) | 40 |

| iso-propanol | 25 |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of Primary Alkyl Halides using TBAF in tert-Amyl Alcohol[3]

This protocol is adapted from the work of Kim et al. for the chemoselective fluorination of primary haloalkanes.

Materials:

-

Primary alkyl halide (e.g., 1-bromooctane)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

tert-Amyl alcohol

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

To a solution of the primary alkyl halide (1.0 mmol) in tert-amyl alcohol (5.0 mL), add TBAF solution (1.5 mmol, 1.5 mL of 1.0 M solution in THF).

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 2-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluoroalkane.

Protocol 2: 18F-Radiofluorination of 1,3-ditosylpropane using TBMA-I[2]

This protocol describes a minimalist approach to radiofluorination, avoiding azeotropic drying.

Materials:

-

[18F]Fluoride trapped on a QMA cartridge

-

Tri-(tert-butanol)-methylammonium iodide (TBMA-I)

-

1,3-ditosylpropane

-

Methanol (MeOH)

-

Acetonitrile (CH₃CN)

-

tert-Butanol (t-BuOH)

-

Standard radiochemistry synthesis module

Procedure:

-

Elute the [18F]fluoride from the QMA cartridge with a solution of TBMA-I (10.4 µmol) in methanol (1 mL).

-

Transfer the methanolic [18F]fluoride/TBMA-I solution to a reaction vial containing the precursor, 1,3-ditosylpropane (5 mg), dissolved in the reaction solvent (e.g., 4.5 mL CH₃CN and 0.5 mL t-BuOH).

-

Seal the reaction vial and heat at 110 °C for 15 minutes.

-

Cool the reaction vial to room temperature.

-

Analyze the radiochemical yield (RCY) of the crude product, [18F]1-fluoro-3-tosylpropane, by radio-TLC or radio-HPLC.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of fluoride activation by tert-butanol and the experimental workflow for radiofluorination.

References

- 1. researchgate.net [researchgate.net]

- 2. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fluorination of Alkyl Halides with Tetrabutylammonium Fluoride in Tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Nucleophilic fluorination of alkyl halides presents a direct method for carbon-fluorine bond formation. However, the fluoride ion's high basicity often leads to competing elimination reactions, particularly with secondary and tertiary substrates. This protocol details the use of tetrabutylammonium fluoride (TBAF) in conjunction with tert-butanol, a system that effectively mitigates unwanted elimination pathways and favors the desired S N 2 substitution to produce alkyl fluorides. The use of tert-butanol as a solvent or co-solvent creates a hydrogen-bonded complex with the fluoride ion, attenuating its basicity while maintaining sufficient nucleophilicity for the substitution reaction.[1][2][3] This method is particularly effective for primary and some secondary alkyl halides.

Reaction Principle

The fluorination of alkyl halides using TBAF in tert-butanol proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[4] The fluoride ion (F⁻), provided by the soluble TBAF salt, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The key to the success of this protocol is the role of tert-butanol. In aprotic solvents, the "naked" fluoride ion is highly basic, leading to a significant amount of the E2 elimination byproduct. Tert-butanol forms a hydrogen-bonding complex with the fluoride ion, often described as TBAF(tBuOH)₄.[1][4][5] This solvation shell stabilizes the fluoride ion, reduces its basicity, and thereby suppresses the E2 pathway.[3] The hydrogen-bonded fluoride is still sufficiently nucleophilic to participate in the S N 2 reaction, leading to a higher yield of the desired alkyl fluoride.

Data Presentation

The following tables summarize quantitative data for the fluorination of various alkyl halides and sulfonates using TBAF in the presence of tert-alcohols.

Table 1: Fluorination of Primary Alkyl Halides and Sulfonates

| Substrate | Leaving Group | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield of Alkyl Fluoride (%) | Reference |

| 1-Bromooctane | Br | TBAF | t-Amyl alcohol | 80 | 12 | 85 | [1] |

| 1-Iodooctane | I | TBAF | t-Amyl alcohol | 80 | 3 | 92 | [1] |

| 1-Bromo-3-phenylpropane | Br | TBAF | t-Butanol | 80 | 12 | 88 | [1] |

| 2-(3-Iodopropoxy)naphthalene | I | TBAF | t-Amyl alcohol | RT | 1 | 76 | [6] |

| 1-Octyl mesylate | OMs | TBAF | t-Amyl alcohol | 80 | 1 | 95 | [1] |

| 1-Octyl tosylate | OTs | TBAF | t-Amyl alcohol | 80 | 1 | 96 | [1] |

Table 2: Fluorination of Secondary Alkyl Halides and Sulfonates

| Substrate | Leaving Group | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield of Alkyl Fluoride (%) | Yield of Alkene (%) | Reference |

| 2-Bromooctane | Br | TBAF | t-Amyl alcohol | 80 | 24 | 65 | 30 | [1] |

| 2-Iodooctane | I | TBAF | t-Amyl alcohol | 80 | 12 | 72 | 25 | [1] |

| 2-Octyl mesylate | OMs | TBAF | t-Amyl alcohol | 80 | 5 | 78 | 18 | [1] |

| 2-Octyl tosylate | OTs | TBAF | t-Amyl alcohol | 80 | 5 | 80 | 15 | [1] |

Experimental Protocols

Preparation of TBAF(tBuOH)₄ Complex

The stable and less hygroscopic TBAF(tBuOH)₄ complex can be prepared beforehand.

Materials:

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

tert-Butanol

-

Anhydrous toluene

-

Anhydrous hexane

Procedure:

-

Dissolve TBAF·3H₂O in a minimal amount of tert-butanol.

-

Add anhydrous toluene to the solution.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically.

-

After all the water has been removed, cool the solution to room temperature.

-

Slowly add anhydrous hexane to precipitate the TBAF(tBuOH)₄ complex as a white solid.

-

Filter the solid under an inert atmosphere, wash with anhydrous hexane, and dry under vacuum.

-

Store the complex in a desiccator under an inert atmosphere.

General Protocol for the Fluorination of an Alkyl Halide

Materials:

-

Alkyl halide (or sulfonate) (1.0 mmol)

-

TBAF (1.5 mmol, 1.5 equiv) or TBAF(tBuOH)₄ (1.5 mmol, 1.5 equiv)

-

Anhydrous tert-butanol or tert-amyl alcohol (5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 mmol) and anhydrous tert-butanol (5 mL).

-

Add TBAF (1.5 mmol) or the pre-formed TBAF(tBuOH)₄ complex (1.5 mmol) to the solution.

-

Stir the reaction mixture at the desired temperature (refer to tables for guidance, typically 80 °C for less reactive substrates or room temperature for highly reactive ones).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with dichloromethane or diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl fluoride.

Visualizations

Reaction Pathway

Caption: SN2 mechanism for the fluorination of an alkyl halide.

Experimental Workflow

Caption: General experimental workflow for alkyl halide fluorination.

Safety Precautions

-

Tetrabutylammonium fluoride is hygroscopic and should be handled under an inert atmosphere. The TBAF(tBuOH)₄ complex is less hygroscopic but should still be stored in a desiccator.

-

Alkyl halides can be toxic and volatile. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction may be exothermic, especially during the initial addition of reagents. Ensure proper temperature control.

-

Quenching the reaction with water can be exothermic. Add water slowly.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. inha.elsevierpure.com [inha.elsevierpure.com]

Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. While tert-butyl fluoride itself is not a common laboratory reagent for fluorination due to the high strength of the C-F bond, the combination of the tert-butyl group and a fluoride source is central to several key reagents used in the synthesis of pharmaceutical intermediates.

This document provides detailed application notes and protocols for two principal classes of such reagents:

-

Tetrabutylammonium Fluoride (TBAF) in tert-Alcohol Media : A source of nucleophilic fluoride, where the presence of tert-alcohols modulates reactivity and selectivity.

-

N-Fluoro-N-tert-butyl-sulfonamides : A class of electrophilic and radical fluorinating agents that offer unique reactivity.

These reagents are instrumental in performing selective fluorination reactions, which are critical for the development of novel therapeutics.

Section 1: Nucleophilic Fluorination using Tetrabutylammonium Fluoride (TBAF) in tert-Alcohol Media

Tetrabutylammonium fluoride (TBAF) is a widely used source of nucleophilic fluoride. However, its anhydrous form is highly basic and hygroscopic, often leading to side reactions such as elimination. The use of TBAF in conjunction with tert-alcohols, particularly as the stable, crystalline adduct TBAF(tBuOH)₄ , mitigates these issues. This complex is less basic and easier to handle, providing a highly effective fluoride source for SN2 reactions with reduced E2 elimination byproducts.[1][2]

Application: Synthesis of Fluoroalkanes from Primary Alkyl Halides

The TBAF(tBuOH)₄ complex is particularly effective for the nucleophilic fluorination of primary alkyl halides and sulfonates, which are common precursors to pharmaceutical intermediates. The tert-butanol medium enhances the chemo-selectivity and reaction rate under mild conditions.[3]

Table 1: Comparison of Fluorination Conditions for 2-(3-iodopropoxy)naphthalene [3]

| Fluoride Source | Solvent | Reaction Time (h) | Yield of 2-(3-fluoropropoxy)naphthalene (%) |

| TBAF | Acetonitrile | 1 | 38 |

| CsF | t-Amyl alcohol | 1 | 5 |

| TBAF | t-Amyl alcohol | 1 | 76 |

Experimental Protocol: Synthesis of 2-(3-fluoropropoxy)naphthalene

This protocol is adapted from the facile nucleophilic fluorination method described by Kim et al.[3]

Materials:

-

2-(3-iodopropoxy)naphthalene (1a)

-

Tetrabutylammonium fluoride (TBAF)

-

tert-Amyl alcohol

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-(3-iodopropoxy)naphthalene (1a) in tert-amyl alcohol, add 1.5 equivalents of tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature.

-